8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
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Overview
Description
8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves the cyclization of 2-bromo-phenylacetic acid with 2-bromo-phenylacetyl chloride under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
- 8-Bromo-7-(2-butyn-1-yl)-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile stands out due to its unique combination of a bromine atom and a carbonitrile group on the benzopyran ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H6BrNO2 |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
8-bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(5-12)14-10(13)9(6)8/h1-3,7H,4H2 |
InChI Key |
VAODVPSBCNDZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2Br)C#N |
Origin of Product |
United States |
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